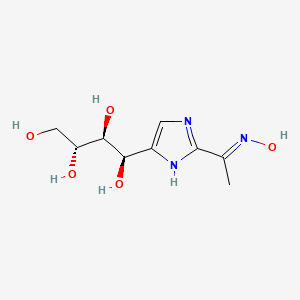
Lysergide tartrate, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysergide tartrate, L- is discontinued (DEA controlled substance).
Aplicaciones Científicas De Investigación
Teratogenicity Studies
Lysergide tartrate, also known as LSD, was studied for its potential teratogenic effects. Roux, Dupuis, and Aubry (1970) found that administering lysergic acid diethylamide tartrate to pregnant rats, mice, and hamsters showed no evidence of abortifacient, teratogenic, or growth-depressing effects, indicating its relative safety in this regard (Roux, Dupuis, & Aubry, 1970).
Behavioral and Neurological Effects
Lysergide tartrate's effects on behavior and the nervous system have been extensively studied. Horovitz et al. (1965) observed that doses of LSD in cats altered behavior and electroencephalographic (EEG) patterns, showing its significant impact on neurological functions (Horovitz, Mulroy, Waldron, & Leaf, 1965). Nandy and Bourne (1964) also investigated LSD's effects on enzymes like cholinesterases and monoamine oxidase in the spinal cord, which could contribute to the mechanism of hallucination (Nandy & Bourne, 1964).
Psychotherapeutic Potential
The psychotherapeutic applications of lysergide tartrate have been a point of interest. Passie et al. (2008) reviewed its use in psychiatric research for producing “experimental psychosis” and in psychotherapeutic procedures. They also noted the renewed scientific interest in LSD for brain research and experimental treatments (Passie, Halpern, Stichtenoth, Emrich, & Hintzen, 2008).
Analogs and Derivatives
The study of LSD's analogs and derivatives has been a part of research to understand its effects better. Brandt et al. (2017) conducted analytical and behavioral characterization of LSD analogs, providing insights into the similarities and differences compared to LSD (Brandt, Kavanagh, Westphal, Elliott, Wallach, Colestock, Burrow, Chapman, Stratford, Nichols, & Halberstadt, 2017).
Impact on Social Behaviors
The influence of LSD on social behaviors and interactions has also been explored. Cheek and Holstein (1971) examined its effects on social behaviors using the Bales Interaction Process Analysis technique, revealing changes in interaction patterns under the influence of LSD (Cheek & Holstein, 1971).
Clinical Trials and Therapeutic Use
A systematic review by Fuentes, Fonseca, Elices, Farré, and Torrens (2020) summarized randomized-controlled clinical trials assessing LSD's potential use in psychiatry. They found positive outcomes, particularly in the treatment of alcoholism, indicating its therapeutic potential (Fuentes, Fonseca, Elices, Farré, & Torrens, 2020).
Propiedades
Número CAS |
35606-16-7 |
|---|---|
Nombre del producto |
Lysergide tartrate, L- |
Fórmula molecular |
C24H31N3O7 |
Peso molecular |
473.526 |
Nombre IUPAC |
Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-methyl-, (5alpha,8alpha)-, (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m01/s1 |
Clave InChI |
HQMPRARIZOUKRO-XSTQYTKXSA-N |
SMILES |
[H][C@]1(N(C)C[C@@H](C(N(CC)CC)=O)C=C12)CC3=CNC4=C3C2=CC=C4.O=C(O)[C@H](O)[C@@H](O)C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lysergide tartrate, L- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



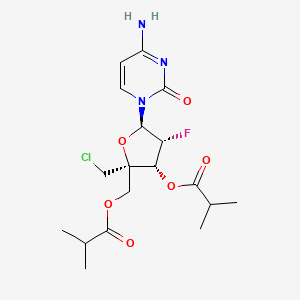
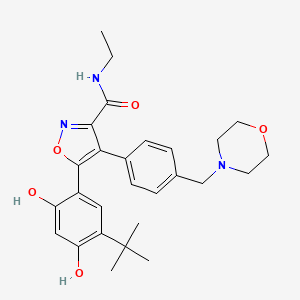
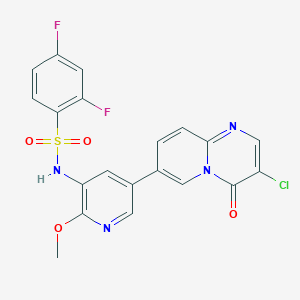
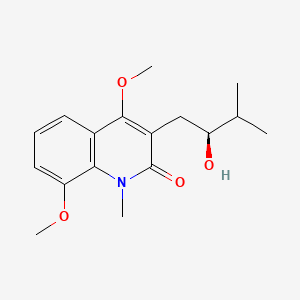
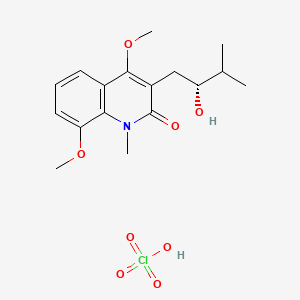
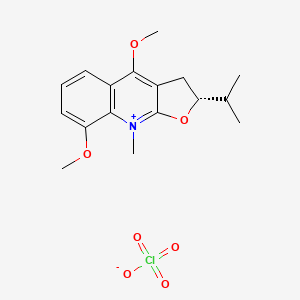
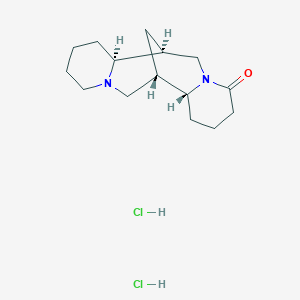
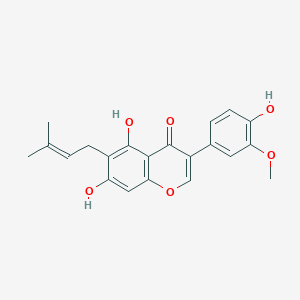
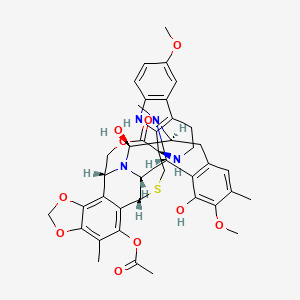

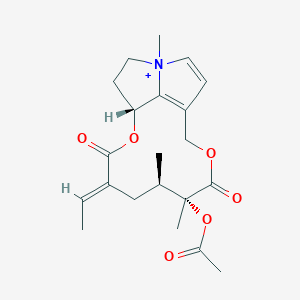
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
